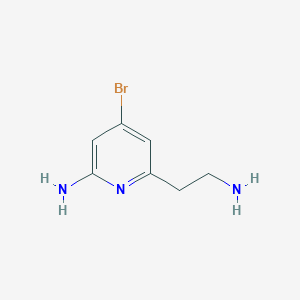![molecular formula C15H17NO3 B14858887 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol](/img/structure/B14858887.png)
2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol is an organic compound with the molecular formula C15H17NO3 and a molecular weight of 259.3 g/mol . This compound is characterized by the presence of methoxy groups and an aminomethyl linkage, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol typically involves the reduction of Schiff bases. One common method includes the reaction of 2-methoxyphenol with 2-methoxybenzylamine in the presence of a reducing agent such as sodium borohydride (NaBH4) . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amines or alcohols.
Scientific Research Applications
2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol has several scientific research applications:
Biology: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function .
Comparison with Similar Compounds
2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol can be compared with similar compounds such as:
2-Methoxy-5-{[(phenylamino)methyl]phenol}: This compound has a similar structure but differs in the position of the methoxy group and the nature of the substituent on the phenyl ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound features a dimethylaniline group instead of the methoxyphenyl group, leading to different chemical properties and applications.
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-methoxy-6-[(2-methoxyanilino)methyl]phenol |
InChI |
InChI=1S/C15H17NO3/c1-18-13-8-4-3-7-12(13)16-10-11-6-5-9-14(19-2)15(11)17/h3-9,16-17H,10H2,1-2H3 |
InChI Key |
UWSCMCLQLNPWKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NCC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


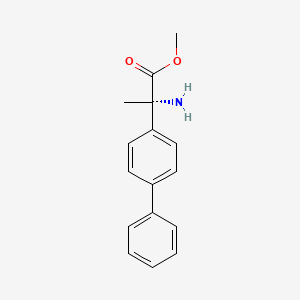
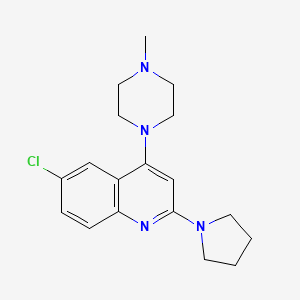
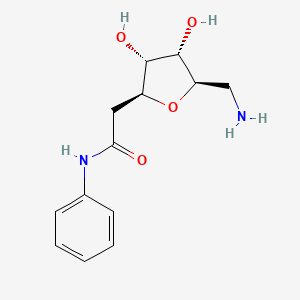
![2-[1,3]Dioxolo[4,5-B]pyridin-6-ylethanamine](/img/structure/B14858824.png)
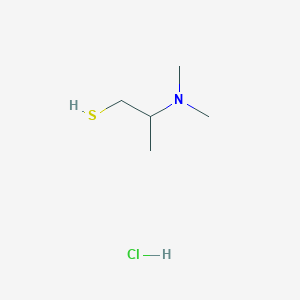
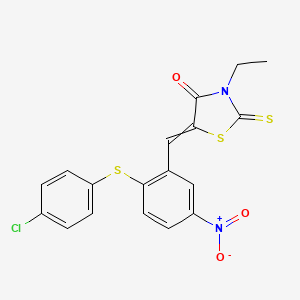
![6-[2-[[2-[2-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14858853.png)
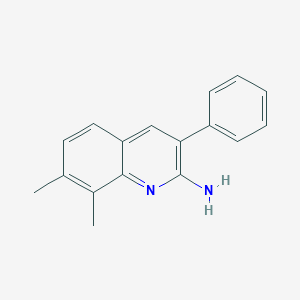
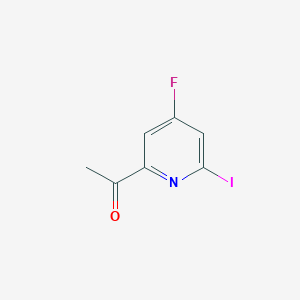
![4-{5-[(2Z)-3-[(4-methoxyphenyl)amino]prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl}-1-octylpyridin-1-ium bromide](/img/structure/B14858866.png)
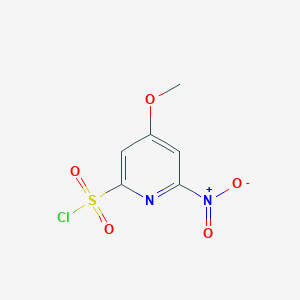
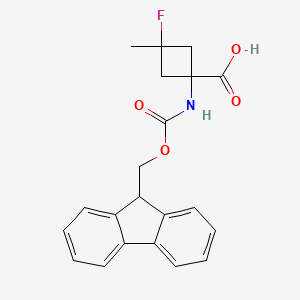
![(1S,2S,7Z,8R)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B14858897.png)
